molecular formula C7H11NO2 B160193 1-Acetyl-4-piperidone CAS No. 32161-06-1

1-Acetyl-4-piperidone

Cat. No.: B160193
CAS No.: 32161-06-1
M. Wt: 141.17 g/mol
InChI Key: NNFOVLFUGLWWCL-UHFFFAOYSA-N
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Description

1-Acetyl-4-piperidone is an organic compound with the molecular formula C7H11NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its versatile applications in organic synthesis and pharmaceutical research. It is often used as an intermediate in the synthesis of various chemical and pharmaceutical products .

Biochemical Analysis

Biochemical Properties

1-Acetyl-4-piperidone plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical compounds . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of fentanyl, a potent opioid analgesic . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, facilitating the transformation of this compound into more complex molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of certain cell types by modulating the activity of enzymes and proteins involved in these processes. For example, its role in the synthesis of fentanyl suggests that it may impact opioid receptors and related signaling pathways in neuronal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to the active sites of enzymes, forming covalent bonds that alter the enzyme’s activity. This interaction can result in the inhibition of certain enzymes, thereby affecting the overall biochemical pathway in which the enzyme is involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. High doses of this compound can result in toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds. These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells. The compound’s role in the synthesis of pharmaceutical drugs highlights its importance in metabolic processes that lead to the production of bioactive molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and its ability to reach target sites within the cell .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with enzymes and other biomolecules, ultimately influencing its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-4-piperidone can be synthesized through several methods. One common synthetic route involves the reaction of piperidone with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as distillation and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-piperidone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Acetyl-4-piperidone has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Acetyl-4-piperidone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-acetylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(9)8-4-2-7(10)3-5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFOVLFUGLWWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871369
Record name 1-Acetylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32161-06-1, 3211-06-1
Record name 1-Acetyl-4-piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32161-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-4-piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003211061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-4-piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032161061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-4-piperidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-acetyl-4-piperidone in the synthesis of the water-soluble macrocycle?

A1: this compound serves as a crucial starting material in the multi-step synthesis of the tetraoxa[7.1.7.1]paracyclophane host molecule []. It undergoes a series of reactions, including alkylation and cyclization, to ultimately form the desired macrocyclic structure.

Q2: Are there any alternative synthetic routes to the tetraoxa[7.1.7.1]paracyclophane that do not involve this compound?

A2: The provided research paper [] focuses specifically on a synthetic route utilizing this compound. Exploring alternative synthetic pathways would necessitate further research and analysis of potential starting materials and reaction conditions.

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